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ethyl (2E,4Z)-deca-2,4-dienoate - 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Catalog Number: EVT-334120
CAS Number: 3025-30-7
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a natural volatile organic compound responsible for the characteristic aroma of pears. [, , ] It belongs to the class of esters, specifically a fatty acid ethyl ester. This compound plays a crucial role in food chemistry, particularly in the flavor and fragrance industries, and is also investigated for its ecological significance in insect-plant interactions.

Future Directions
  • Targeted Synthesis: Research into efficient and stereoselective synthesis methods for ethyl (2E,4Z)-deca-2,4-dienoate can enable the production of specific isomers for desired aroma profiles. [, ]

(Z)-Hexenyl acetate

    Relevance: (Z)-Hexenyl acetate is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile organic compound found in both plant and yeast volatiles that can attract insects. [] This suggests a potential overlap in the ecological roles and functions of these compounds in mediating plant-insect-microbe interactions.

Ethyl hexanoate

    Relevance: While structurally similar to ethyl (2E,4Z)-deca-2,4-dienoate, ethyl hexanoate is discussed in the context of cider fermentation, specifically its presence being influenced by factors like apple variety and fermentation temperature. [] The study highlights how different esters, including those structurally similar to ethyl (2E,4Z)-deca-2,4-dienoate, contribute to the overall aroma profile of fermented beverages.

Ethyl decanoate

    Relevance: Similar to ethyl hexanoate, ethyl decanoate is also discussed in the context of cider fermentation and its aroma influence. [] Its presence and concentration are impacted by fermentation conditions and apple varieties used in cider production. This further exemplifies how esters, particularly those with structural similarities to ethyl (2E,4Z)-deca-2,4-dienoate, play a crucial role in shaping the aroma profiles of fermented beverages.

Ethyl dodecanoate

    Relevance: Like ethyl hexanoate and ethyl decanoate, ethyl dodecanoate is studied in the context of cider fermentation. [] Its presence in cider and its concentration are influenced by factors like apple variety and fermentation temperature. This highlights how the production of esters, including those structurally related to ethyl (2E,4Z)-deca-2,4-dienoate, is affected by fermentation parameters and contributes to the final aroma profile of cider.

    Relevance: (3E)-4,8-Dimethylnona-1,3,7-triene (DMNT) is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound found in both plant and yeast volatiles. [] This suggests a potential ecological link between these compounds, possibly in mediating interactions between plants, insects, and yeasts.

Linalool

    Relevance: Linalool is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound found in both plant and yeast volatiles, particularly in floral scents. [] This suggests that both compounds may play a role in attracting insects for pollination and potentially influencing plant-insect interactions.

α-Terpineol

    Relevance: α-Terpineol is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This suggests that α-Terpineol, like ethyl (2E,4Z)-deca-2,4-dienoate, may contribute to the complex blend of volatiles involved in plant-insect interactions.

β-Myrcene

    Relevance: β-Myrcene is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This further emphasizes the complex interplay of various volatile compounds, including ethyl (2E,4Z)-deca-2,4-dienoate, in mediating ecological interactions.

(E,E)-α-Farnesene

    Relevance: (E,E)-α-Farnesene is mentioned alongside ethyl (2E,4Z)-deca-2,4-dienoate as a volatile compound present in both plant and yeast volatiles. [] This, again, highlights the diversity of volatile compounds, including ethyl (2E,4Z)-deca-2,4-dienoate, involved in plant-insect-microbe interactions.

    Relevance: This is the target compound, and its presence in pear distillates was found to be positively influenced by the presence of lees during distillation, especially in a copper alembic. [] This suggests that lees and copper can catalyze reactions that lead to the formation or retention of this important aroma compound.

Classification
  • IUPAC Name: Ethyl (2E,4Z)-deca-2,4-dienoate
  • CAS Registry Number: 3025-30-7
  • Molecular Formula: C₁₂H₂₀O₂
  • Molecular Weight: 196.286 g/mol
  • Chemical Taxonomy:
    • Kingdom: Organic compounds
    • Super Class: Lipids and lipid-like molecules
    • Class: Fatty Acyls
Synthesis Analysis

The synthesis of ethyl (2E,4Z)-deca-2,4-dienoate can be achieved through several methods, with the most common being the esterification of the corresponding acid with ethanol.

Synthetic Routes

  1. Esterification Reaction:
    • Reactants: Deca-2,4-dienoic acid and ethanol.
    • Conditions: Typically conducted under acidic conditions (such as using sulfuric acid as a catalyst) to promote the reaction.
    • Temperature: The reaction is usually performed at elevated temperatures (around 60-80°C) to increase the reaction rate.
    • Yield Optimization: The reaction can be driven to completion by removing water formed during the process or using excess reactants.
  2. Alternative Methods:
    • Michael Addition: This method involves a Michael addition of ethyl acrylate to a suitable diene precursor under basic conditions.
    • Biocatalysis: Enzymatic methods may also be employed for more environmentally friendly synthesis routes.
Molecular Structure Analysis

Ethyl (2E,4Z)-deca-2,4-dienoate features a linear carbon chain with two double bonds located at the second and fourth positions.

Structural Details

  • Geometry: The compound exhibits a trans configuration at the second double bond and a cis configuration at the fourth double bond.
  • Functional Groups:
    • Ester group (-COO-) contributes to its reactivity and solubility properties.
    • Alkene groups contribute to its unsaturation and influence its sensory properties.

Visual Representation

The structure can be represented as follows:

CCCCCC CC CC O OCC\text{CCCCC}\text{C C}\text{C C}\text{C O OCC}
Chemical Reactions Analysis

Ethyl (2E,4Z)-deca-2,4-dienoate can undergo various chemical reactions typical of esters and alkenes:

  1. Hydrolysis:
    • Reaction with water in the presence of an acid or base can yield deca-2,4-dienoic acid and ethanol.
  2. Hydrogenation:
    • The double bonds can be hydrogenated to form saturated esters.
  3. Oxidation:
    • Oxidative cleavage can occur under strong oxidizing conditions leading to smaller carboxylic acids.
Mechanism of Action

Ethyl (2E,4Z)-deca-2,4-dienoate acts primarily as an attractant for certain insect species, particularly moths like the codling moth (Cydia pomonella).

Mechanistic Insights

  • Target Interaction: The compound mimics natural fruit odors, influencing moth behavior through olfactory receptors.
  • Biochemical Pathways:
    • The compound activates sensory neurons in moths that are tuned to detect pheromones and other volatile compounds.

Environmental Impact

As a volatile compound, its effectiveness can vary based on environmental factors such as temperature and humidity.

Physical and Chemical Properties Analysis

Ethyl (2E,4Z)-deca-2,4-dienoate exhibits several notable physical and chemical properties:

  • Appearance: Colorless liquid with a fruity aroma reminiscent of pears.
  • Boiling Point: Approximately 200°C.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Odor Profile: Characteristic fruity scent makes it valuable in flavoring applications.
Applications

Ethyl (2E,4Z)-deca-2,4-dienoate has diverse applications across various fields:

  1. Flavoring Agent:
    • Widely used in food products to impart fruity flavors, particularly in beverages and confections.
  2. Agricultural Use:
    • Serves as a kairomone for pest management by attracting beneficial insects or trapping harmful species.
  3. Fragrance Industry:
    • Employed in perfumes and scented products due to its appealing aroma profile.

Properties

CAS Number

3025-30-7

Product Name

ethyl (2E,4Z)-deca-2,4-dienoate

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N

SMILES

CCCCCC=CC=CC(=O)OCC

Solubility

Soluble in fat; Insoluble in water
soluble (in ethanol)

Synonyms

ethyl (2E,4Z)-deca-2,4-dienoate;Pear ester;

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC

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